molecular formula C24H22F3N3O5S B2855643 7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-05-2

7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2855643
CAS No.: 688055-05-2
M. Wt: 521.51
InChI Key: CGWUUHPZRYPGKV-UHFFFAOYSA-N
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Description

7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C24H22F3N3O5S and its molecular weight is 521.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is structurally similar toTrifluperidol , a typical antipsychotic of the butyrophenone chemical class . Trifluperidol primarily targets dopamine receptors in the brain, particularly the D2 subtype .

Mode of Action

As a dopamine receptor antagonist, Trifluperidol, and by extension, our compound of interest, likely works by blocking the action of dopamine, a neurotransmitter in the brain. This blockage can help to normalize the overactivity of dopamine, which is often observed in psychotic conditions .

Biochemical Pathways

The compound’s interaction with dopamine receptors can affect various biochemical pathways. For instance, it can influence the mesolimbic pathway , which is associated with reward and pleasure. By blocking dopamine receptors, the compound can reduce the overactivity in this pathway, often associated with psychotic symptoms .

Pharmacokinetics

The compound is likely to be rapidly absorbed from the gastrointestinal tract, similar to Trifluperidol . It reaches peak blood levels in about 5 hours when taken orally . About 92% of the compound binds to plasma proteins after absorption . It can distribute throughout the body, cross the blood-brain barrier, and enter breast milk . The compound is metabolized in the liver, and its metabolites are excreted in urine and feces . There is evidence that the compound undergoes enterohepatic circulation .

Result of Action

The molecular and cellular effects of the compound’s action are likely to include a reduction in the overactivity of dopamine in the brain. This can lead to a decrease in psychotic symptoms, such as hallucinations, delusions, and disordered thinking .

Properties

IUPAC Name

7-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O5S/c25-24(26,27)15-3-1-2-14(10-15)23(33)5-8-29(9-6-23)20(31)4-7-30-21(32)16-11-18-19(35-13-34-18)12-17(16)28-22(30)36/h1-3,10-12,16,33H,4-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKYUZUUAZVJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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